![molecular formula C16H12Cl2O5S B371386 Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate CAS No. 298215-97-1](/img/structure/B371386.png)

Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, also known as MDPA, is a synthetic organic compound that is used as a monomer in the synthesis of polymers materials. MDPA is a widely studied compound due to its versatility and potential applications in scientific research.

Scientific Research Applications

Anticancer Potential

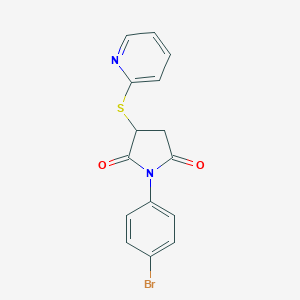

Cinnamic acid derivatives, including compounds structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, have shown significant promise in anticancer research. The core structure of cinnamic acids facilitates the creation of various derivatives with potential antitumor properties. Research has focused on synthesizing and evaluating the anticancer efficacy of cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a broad and underexplored area with potential for development in cancer therapy (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Environmental Impact

The environmental impact of chemicals structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate has been assessed, particularly concerning their toxicity and biodegradation. For example, the degradation and toxicological profiles of chlorophenols, which share a similarity in the chlorinated phenyl moiety, have been extensively reviewed. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with considerable toxicity upon long-term exposure to certain fish species. Their persistence in the environment is influenced by the presence of adapted microflora capable of biodegrading these compounds, highlighting the importance of understanding chemical stability and environmental fate in research applications (K. Krijgsheld & A. D. Gen, 1986).

Analytical Methods in Antioxidant Research

Complexes and derivatives based on the core structure of Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate may be used in the development of analytical methods for determining antioxidant activity. Studies on ABTS/PP decolorization assays, for example, have elucidated reaction pathways for assessing antioxidant capacity, which could be relevant for evaluating the antioxidant potential of related compounds. Such research aids in understanding the specificity and relevance of oxidative degradation products in antioxidant assays, contributing to the broader field of oxidative stress and its mitigation in biological systems (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s physical and chemical properties such as density (14±01 g/cm3), boiling point (5433±500 °C at 760 mmHg), and flash point (2824±301 °C) can provide some insights into its potential bioavailability .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Action Environment

The stability of similar organoboron compounds in suzuki–miyaura cross-coupling reactions is known to be influenced by factors such as temperature and the presence of a palladium catalyst .

properties

IUPAC Name |

methyl (E)-3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O5S/c1-22-16(19)9-4-11-2-6-13(7-3-11)23-24(20,21)15-10-12(17)5-8-14(15)18/h2-10H,1H3/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIKJVKVJACIW-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)